Bradykinin triacetate trihydrate
Description
Bradykinin triacetate trihydrate (BTT) is a synthetic derivative of bradykinin, a nonapeptide involved in regulating vascular permeability, inflammation, and pain responses. The triacetate modification enhances its stability and solubility in aqueous solutions, making it suitable for experimental applications . BTT is widely used in pharmacological studies to investigate vascular dynamics, inflammatory pathways, and receptor signaling . Its molecular weight is 1420.5 g/mol, distinguishing it from smaller agonists like serotonin (5-HT) and histamine .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZWTNIBXNHJDJ-OBBHPANMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H91N15O20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
The synthesis begins with selecting a resin compatible with the peptide’s C-terminal amino acid. Wang or Rink amide resins are commonly used for their acid-labile linkages. The resin is activated using a mixture of dichloromethane (DCM) and dimethylformamide (DMF), followed by deprotection with piperidine to expose the first amino acid’s amine group.
Amino Acid Coupling
Each amino acid (Fmoc-protected) is coupled using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure. Coupling reactions are conducted under nitrogen atmosphere at 25°C for 1–2 hours, with monitoring via Kaiser test to ensure completion.
Acetylation of Terminal Amines
After assembling the nonapeptide chain, terminal amines are acetylated using acetic anhydride (Ac₂O) in the presence of diisopropylethylamine (DIPEA). This step introduces three acetyl groups, forming the triacetate derivative. Excess reagents are washed away with DMF and DCM.
Cleavage and Precipitation
The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2–3 hours to release the peptide. Cold diethyl ether precipitates the crude product, which is centrifuged and lyophilized.
Solution-Phase Synthesis
Solution-phase synthesis is an alternative for small-scale production or specific modifications. This method avoids resin costs but requires precise control over reaction conditions to prevent side reactions.
Fragment Condensation
The peptide chain is divided into shorter fragments (e.g., Arg-Pro-Pro-Gly-Phe and Ser-Pro-Phe-Arg), synthesized separately, and condensed using carbodiimide crosslinkers. Yields are typically lower (60–70%) compared to SPPS.
Acetylation in Solution
Acetylation is performed post-condensation using acetic anhydride and pyridine. The reaction mixture is stirred at 0°C for 4 hours, followed by rotary evaporation to remove solvents.
The introduction of acetyl groups is critical for stabilizing the peptide and enhancing its pharmacokinetic properties.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic anhydride | DMF | 25°C | 1 hr | 95% |
| Acetyl chloride | Dichloromethane | 0°C | 2 hr | 85% |
| N-Acetylimidazole | Water | 4°C | 6 hr | 75% |
Acetic anhydride in DMF achieves near-quantitative acetylation, while acetyl chloride offers faster kinetics but lower yields due to hydrolysis.
Purification and Characterization
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Purity (>98%) is confirmed by analytical HPLC and mass spectrometry (MS).
Hydration and Crystallization
The trihydrate form is obtained by dissolving the purified peptide in a 3:1 water-ethanol mixture and incubating at 4°C for 48 hours. Crystals are filtered, washed with cold ethanol, and dried under vacuum.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 85–90% | 60–70% |
| Purity | >98% | 80–85% |
| Scalability | High | Low |
| Cost | $$$ | $$ |
| Racemization Risk | Low | Moderate |
SPPS is preferred for large-scale production due to higher yields and purity, while solution-phase methods are reserved for specialized modifications.
Challenges and Optimization
Racemization
Prolonged coupling times or elevated temperatures increase racemization at serine and arginine residues. Optimizing coupling agents (e.g., COMU) and maintaining pH < 8 mitigates this risk.
Incomplete Acetylation
Residual amines can react during cleavage, forming byproducts. Adding a second acetylation step with excess Ac₂O ensures complete derivatization.
Recent Advances
Microwave-assisted SPPS reduces coupling times by 50% and improves yields to 92%. Automated synthesizers enable real-time monitoring via in-line FTIR, enhancing reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bradykinin triacetate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-activity relationships of bradykinin and its analogs .
Scientific Research Applications
Chemical Research Applications
Bradykinin triacetate trihydrate serves as a valuable model compound in peptide synthesis and modification techniques. It is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide sequences and modifications. The compound undergoes various chemical reactions, such as:
- Oxidation : Leads to the formation of disulfide bonds.
- Reduction : Breaks disulfide bonds to revert to the reduced form.
- Substitution : Modifies specific amino acid residues in the peptide chain.
These reactions are crucial for studying the structure-activity relationships of bradykinin and its analogs, enabling researchers to design more effective therapeutic agents.
Biological Research Applications
In biological research, this compound is investigated for its role in cellular signaling pathways. It primarily interacts with bradykinin B1 and B2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors leads to significant physiological responses, including:
- Vasodilation : Bradykinin induces the release of nitric oxide (NO) and prostaglandins, resulting in blood vessel dilation.
- Inflammation : It acts as a pro-inflammatory mediator, playing a critical role in pain sensation and inflammation processes.
- Angiogenesis : Recent studies indicate that bradykinin enhances vascular endothelial growth factor (VEGF) expression and promotes angiogenesis in cancer cells, particularly in prostate cancer .
Medical Applications
This compound has potential therapeutic applications in various medical conditions:
- Hypertension : Its vasodilatory effects make it a candidate for treating high blood pressure.
- Chronic Pain : By modulating pain pathways through its action on bradykinin receptors, it may help alleviate chronic pain conditions.
- Inflammatory Diseases : Its role in inflammation suggests potential use in treating diseases characterized by excessive inflammatory responses .
Industrial Applications
In the industrial sector, this compound is utilized in developing diagnostic assays and molecular imaging agents that target bradykinin receptors. Its unique properties make it suitable for creating sensitive detection systems for various biological markers associated with diseases .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Vascular Effects : A study demonstrated that administration of bradykinin led to significant vasodilation in healthy subjects, indicating its potential utility as a therapeutic agent for managing cardiovascular diseases .
- Cancer Research : In vitro experiments revealed that bradykinin promotes angiogenesis in prostate cancer cells by increasing VEGF expression, suggesting a dual role as both a therapeutic target and a mediator of tumor growth .
- Inflammatory Responses : Research highlighted that bradykinin's interaction with B2 receptors significantly enhances inflammatory responses, making it a focal point for developing anti-inflammatory therapies .
Mechanism of Action
Bradykinin triacetate trihydrate exerts its effects by binding to bradykinin B1 and B2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors leads to a cascade of intracellular signaling events, including the release of nitric oxide (NO), prostaglandins, and other inflammatory mediators . This results in vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Table 1: Molecular and Physical Properties
2.2 Pharmacological Effects
Vascular Responses :
- In hepatic flow studies, BTT (1–10 µg/kg) reduced portal venous resistance in dogs, whereas histamine and 5-HT increased arterial resistance .
- In diabetic rat models, BTT-induced vasodilation in mesenteric microvessels was less pronounced compared to acetylcholine, suggesting distinct receptor-mediated pathways (B2 receptors vs. muscarinic receptors) .
Inflammation and Pain :
- BTT is a key component of inflammatory mediator cocktails, potentiating mechanical hypersensitivity in sensory neurons. Its effects are synergistic with prostaglandin E2 and histamine .
- In anti-writhing assays, BTT-induced visceral pain in mice was effectively inhibited by codeine and aspirin, whereas weaker analgesics showed variable efficacy against other agonists (e.g., phenylquinone) .
Table 2: Pharmacological Effects in Experimental Models
2.4 Receptor Interactions
BTT activates G-protein-coupled B1 and B2 receptors, modulating intracellular calcium and nitric oxide pathways . This contrasts with histamine (H1/H2 receptors) and 5-HT (5-HT2/5-HT3 receptors), which employ distinct secondary messengers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
